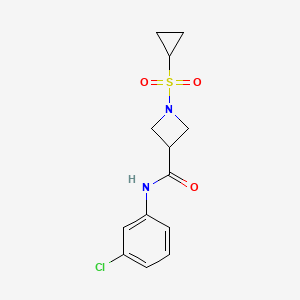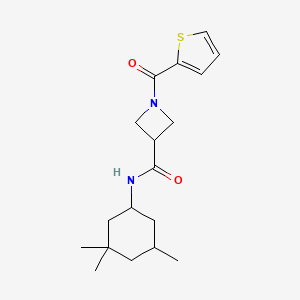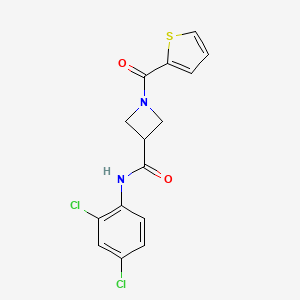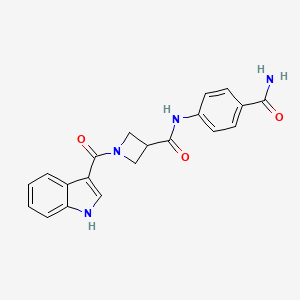
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide, also known as CPCC, is a synthetic compound with a wide range of applications in scientific research. CPCC has been studied for its use as a catalyst in organic synthesis, as a reagent in the synthesis of new organic molecules, and as a tool in the study of biochemical and physiological processes.
科学研究应用
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic molecules, such as polymers, and as a reagent in the synthesis of new organic molecules. In addition, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and protein folding.
作用机制
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide acts as a catalyst in the synthesis of organic molecules, and as a reagent in the synthesis of new organic molecules. In addition, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been shown to interact with proteins and enzymes in biochemical and physiological processes. It has been proposed that N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide binds to proteins and enzymes, which then triggers a cascade of reactions that lead to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide have been studied in a variety of organisms. In mammalian cells, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been shown to modulate gene expression, protein folding, and cell signaling. In plants, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been shown to modulate the expression of genes involved in stress response, metabolic pathways, and cell cycle regulation. In bacteria, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been shown to modulate gene expression and cell signaling.
实验室实验的优点和局限性
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has a wide range of applications, and it can be used to study a variety of biochemical and physiological processes. However, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide also has some limitations. It is a synthetic compound, so it is not found in nature, and it is not available in large quantities. In addition, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide is toxic, so it must be handled with care.
未来方向
The potential future directions for N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide are numerous. N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide could be used to study the regulation of gene expression and protein folding in a variety of organisms. In addition, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide could be used to study the biochemical and physiological effects of other compounds, such as drugs and toxins. Finally, N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide could be used to develop new catalysts and reagents for organic synthesis.
合成方法
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide is synthesized through a two-step process. The first step involves the reaction of 3-chlorophenol with cyclopropanesulfonyl chloride in the presence of a base, such as potassium carbonate, to form N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide. The second step involves the reaction of N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide with an amine, such as aniline, to form a secondary amine. This two-step process has been used to synthesize a variety of compounds, including N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide analogues.
属性
IUPAC Name |
N-(3-chlorophenyl)-1-cyclopropylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c14-10-2-1-3-11(6-10)15-13(17)9-7-16(8-9)20(18,19)12-4-5-12/h1-3,6,9,12H,4-5,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZDOQKOARIZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6427283.png)
![3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B6427288.png)
![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427298.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6427326.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)

![1-methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide](/img/structure/B6427356.png)
![1-(cyclopropanesulfonyl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B6427361.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427368.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427369.png)